molecular formula C17H23N3O B15194101 (+-)-4,5,6,7-Tetrahydro-1-allyl-5-methyl-6-propylimidazo(4,5,1-jk)(1,4)benzodiazepin-2(1H)-one CAS No. 136723-04-1

(+-)-4,5,6,7-Tetrahydro-1-allyl-5-methyl-6-propylimidazo(4,5,1-jk)(1,4)benzodiazepin-2(1H)-one

Cat. No.: B15194101
CAS No.: 136723-04-1
M. Wt: 285.4 g/mol
InChI Key: PTAMADXZQDBKRB-UHFFFAOYSA-N
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Description

(±)-4,5,6,7-Tetrahydro-1-allyl-5-methyl-6-propylimidazo(4,5,1-jk)(1,4)benzodiazepin-2(1H)-one is a complex organic compound known for its significant biological activities. This compound belongs to the class of imidazo[4,5,1-jk][1,4]benzodiazepines, which are known for their potential therapeutic applications, particularly in the treatment of viral infections such as HIV.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (±)-4,5,6,7-Tetrahydro-1-allyl-5-methyl-6-propylimidazo(4,5,1-jk)(1,4)benzodiazepin-2(1H)-one involves multiple stepsThe reaction conditions typically involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the alkylation reactions .

Industrial Production Methods

Industrial production of this compound often involves optimizing the synthetic route to increase yield and reduce costs. This may include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

(±)-4,5,6,7-Tetrahydro-1-allyl-5-methyl-6-propylimidazo(4,5,1-jk)(1,4)benzodiazepin-2(1H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of (±)-4,5,6,7-Tetrahydro-1-allyl-5-methyl-6-propylimidazo(4,5,1-jk)(1,4)benzodiazepin-2(1H)-one involves its interaction with specific molecular targets. In the case of its antiviral activity, the compound binds to the reverse transcriptase enzyme of HIV, inhibiting its function and preventing viral replication. This binding occurs at a non-nucleoside binding site, leading to allosteric inhibition of the enzyme .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(±)-4,5,6,7-Tetrahydro-1-allyl-5-methyl-6-propylimidazo(4,5,1-jk)(1,4)benzodiazepin-2(1H)-one is unique due to its specific structural features, which confer high potency and selectivity against HIV reverse transcriptase. Its ability to inhibit drug-resistant strains of HIV makes it a valuable compound in antiviral research .

Properties

CAS No.

136723-04-1

Molecular Formula

C17H23N3O

Molecular Weight

285.4 g/mol

IUPAC Name

11-methyl-3-prop-2-enyl-10-propyl-1,3,10-triazatricyclo[6.4.1.04,13]trideca-4,6,8(13)-trien-2-one

InChI

InChI=1S/C17H23N3O/c1-4-9-18-12-14-7-6-8-15-16(14)20(11-13(18)3)17(21)19(15)10-5-2/h5-8,13H,2,4,9-12H2,1,3H3

InChI Key

PTAMADXZQDBKRB-UHFFFAOYSA-N

Canonical SMILES

CCCN1CC2=C3C(=CC=C2)N(C(=O)N3CC1C)CC=C

Origin of Product

United States

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